molecular formula C13H21N3O3S B6458724 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane CAS No. 2549065-35-0

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane

Cat. No. B6458724
CAS RN: 2549065-35-0
M. Wt: 299.39 g/mol
InChI Key: PQRXVXYGDFAHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane (CPSMD) is a synthetic molecule that has been used in scientific research for a variety of purposes. CPSMD is a cyclic molecule composed of five carbon atoms, three sulfur atoms, one nitrogen atom, and two oxygen atoms. It is a water-soluble molecule and has a molecular weight of 226.3 g/mol. CPSMD has been used in a variety of scientific research applications, including drug delivery, tissue engineering, and biocatalysis.

Scientific Research Applications

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane has been used in a variety of scientific research applications. It has been used in drug delivery systems to improve the solubility and bioavailability of drugs. It has also been used to create tissue scaffolds for tissue engineering applications. In addition, 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane has been used as a biocatalyst for organic reactions.

Mechanism of Action

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane acts as a proton acceptor and can bind to positively charged species such as proteins and nucleic acids. This binding can alter the structure and function of the target molecule, allowing 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane to act as a drug delivery system or a biocatalyst.
Biochemical and Physiological Effects
1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane has been shown to have a variety of biochemical and physiological effects. In drug delivery systems, 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane can improve the solubility and bioavailability of drugs. It has also been shown to bind to proteins and nucleic acids, which can alter their structure and function. In addition, 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane has been shown to be biocompatible, meaning it does not have any toxic effects on cells or tissues.

Advantages and Limitations for Lab Experiments

The main advantages of using 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane in laboratory experiments are its water solubility, its ability to bind to proteins and nucleic acids, and its biocompatibility. However, 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane is a synthetic molecule and thus may not be suitable for all applications. In addition, 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane is not very stable in aqueous solutions and may degrade over time.

Future Directions

There are a number of potential future directions for 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane research. One possibility is to further explore the use of 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane in drug delivery systems. Another potential direction is to investigate the use of 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane as a biocatalyst for organic reactions. Additionally, 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane could be used to create tissue scaffolds for tissue engineering applications. Finally, 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane could be used to study the binding of positively charged species to other molecules, such as proteins and nucleic acids.

Synthesis Methods

1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane can be synthesized using a variety of methods. The most common method involves the reaction of cyclopropanesulfonyl chloride and 2-methyl-1,3-oxazol-4-ylmethyl amine. This reaction is conducted in a solvent such as dichloromethane or dimethylformamide. The resulting product is then purified by recrystallization or column chromatography.

properties

IUPAC Name

4-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-11-14-12(10-19-11)9-15-5-2-6-16(8-7-15)20(17,18)13-3-4-13/h10,13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRXVXYGDFAHEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-4-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepane

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